molecular formula C9H20ClNO B6253313 2-(2,2-dimethyloxan-4-yl)ethan-1-amine hydrochloride CAS No. 1021920-27-3

2-(2,2-dimethyloxan-4-yl)ethan-1-amine hydrochloride

Cat. No.: B6253313
CAS No.: 1021920-27-3
M. Wt: 193.7
InChI Key:
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Description

2-(2,2-dimethyloxan-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClNO It is a hydrochloride salt form of an amine, featuring a dimethyloxane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyloxan-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2,2-dimethyloxane with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The process includes steps such as purification through recrystallization or chromatography to achieve the desired purity levels. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyloxan-4-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2,2-dimethyloxan-4-yl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyloxan-4-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethyloxan-4-yl)ethan-1-amine hydrochloride
  • 2-(4,4-dimethyloxan-2-yl)ethan-1-amine hydrochloride
  • N-methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride

Uniqueness

2-(2,2-dimethyloxan-4-yl)ethan-1-amine hydrochloride is unique due to its specific ring structure and the position of the dimethyl groups. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1021920-27-3

Molecular Formula

C9H20ClNO

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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